Iloperidone metabolite Hydroxy Iloperidone-d3
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Overview
Description
Iloperidone metabolite Hydroxy Iloperidone-d3 is a deuterium-labeled derivative of Hydroxy Iloperidone, which is a major metabolite of the atypical antipsychotic drug Iloperidone. Iloperidone is used primarily for the treatment of schizophrenia and other psychotic disorders. The deuterium labeling in Hydroxy Iloperidone-d3 is used to trace and quantify the compound during pharmacokinetic and metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iloperidone metabolite Hydroxy Iloperidone-d3 involves the incorporation of deuterium atoms into the Hydroxy Iloperidone molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out under strict regulatory guidelines to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Iloperidone metabolite Hydroxy Iloperidone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound back to its parent form or other reduced forms.
Substitution: The deuterium atoms in the compound can be substituted with other isotopes or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, pH, and solvent choice being critical factors .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Hydroxy Iloperidone-d3. These products are often analyzed using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry to determine their structure and purity .
Scientific Research Applications
Iloperidone metabolite Hydroxy Iloperidone-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace and quantify the metabolism of Iloperidone in the body.
Drug Interaction Studies: Helps in understanding the interactions between Iloperidone and other drugs.
Biological Research: Used in studies to understand the biological effects and mechanisms of Iloperidone.
Industrial Applications: Employed in the development and quality control of pharmaceutical products containing Iloperidone.
Mechanism of Action
The mechanism of action of Iloperidone metabolite Hydroxy Iloperidone-d3 involves its interaction with various neurotransmitter receptors in the brain. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which helps in reducing the symptoms of schizophrenia. The deuterium labeling does not significantly alter the compound’s pharmacological activity but aids in its detection and quantification during studies .
Comparison with Similar Compounds
Similar Compounds
Hydroxy Iloperidone: The non-deuterated form of the compound.
Iloperidone: The parent drug from which Hydroxy Iloperidone is derived.
Other Deuterated Metabolites: Similar deuterium-labeled metabolites of other antipsychotic drugs.
Uniqueness
Iloperidone metabolite Hydroxy Iloperidone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in pharmacokinetic and metabolic studies. This makes it a valuable tool in drug development and research .
Properties
Molecular Formula |
C24H29FN2O4 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanol |
InChI |
InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/i2D3 |
InChI Key |
SBKZGLWZGZQVHA-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(C)O)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |
Origin of Product |
United States |
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